4-(1H-indol-3-yl)-1-[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]butan-1-one
CAS No.:
Cat. No.: VC16343671
Molecular Formula: C25H26N4O2
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26N4O2 |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 1-[4-(1H-indole-6-carbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one |
| Standard InChI | InChI=1S/C25H26N4O2/c30-24(7-3-4-20-17-27-22-6-2-1-5-21(20)22)28-12-14-29(15-13-28)25(31)19-9-8-18-10-11-26-23(18)16-19/h1-2,5-6,8-11,16-17,26-27H,3-4,7,12-15H2 |
| Standard InChI Key | MTVQVKYETMCHBA-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)C=CN5 |
Introduction
4-(1H-indol-3-yl)-1-[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]butan-1-one is a complex organic compound with a molecular formula of C25H26N4O2 and a molecular weight of 414.5 g/mol . This compound features a piperazine ring connected to both an indole moiety and a carbonyl-linked indole group, making it a potential candidate for various pharmacological applications due to its structural complexity and the presence of indole rings, which are common in many biologically active compounds.
Synthesis and Preparation
The synthesis of 4-(1H-indol-3-yl)-1-[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]butan-1-one typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not widely documented, similar compounds often require careful selection of starting materials and reaction conditions to ensure high yields and purity.
Research Findings and Future Directions
Given the lack of extensive research specifically on 4-(1H-indol-3-yl)-1-[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]butan-1-one, future studies should focus on its synthesis optimization, biological screening, and pharmacokinetic profiling. This would help elucidate its potential therapeutic applications and safety profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume